Brd4 D1-IN-1

BET bromodomain binding affinity chemical probe

Brd4 D1-IN-1 is a best-in-class BD1-selective chemical probe (Kd 18 nM, >500-fold selectivity vs BRD2 D1 & BRD4 D2 via ITC). Unlike pan-BET inhibitors (JQ1, I-BET151) linked to thrombocytopenia and GI toxicity, it enables unambiguous BD1 functional interrogation without BD2 confounding. Procure as a benchmark reference for BET screening cascades, CETSA target engagement validation, and structure-based design campaigns.

Molecular Formula C32H37F3N6O
Molecular Weight 578.7 g/mol
Cat. No. B12415512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd4 D1-IN-1
Molecular FormulaC32H37F3N6O
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C32H37F3N6O/c1-21(2)24-7-6-22(3)28(18-24)42-31-36-14-12-27(38-31)30-29(23-8-10-25(11-9-23)32(33,34)35)37-20-41(30)26-13-15-40(19-26)17-16-39(4)5/h6-12,14,18,20-21,26H,13,15-17,19H2,1-5H3/t26-/m0/s1
InChIKeyDVEBRKLPVWPNPS-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brd4 D1-IN-1: BRD4 BD1-Selective Probe for Dissecting BET Domain-Specific Function


Brd4 D1-IN-1 is a small-molecule chemical probe developed via structure-based design that selectively targets the first bromodomain (BD1) of BRD4 [1]. It exhibits high-affinity binding to BRD4 D1 with a Kd of 18 nM and demonstrates over 500-fold selectivity against BRD2 D1 and BRD4 D2 as measured by isothermal titration calorimetry (ITC) . The compound was optimized from a 1,4,5-trisubstituted imidazole scaffold to address the long-standing challenge of achieving single-bromodomain selectivity within the BET family [1].

Why Pan-BET Inhibitors Cannot Substitute for Brd4 D1-IN-1 in BD1-Specific Investigations


Pan-BET inhibitors such as (+)-JQ1 and I-BET151 bind BD1 and BD2 with comparable affinity, confounding interpretation of which bromodomain mediates observed biological effects [1]. Early-generation BET inhibitors showed equal affinity for BD1 and BD2, leaving the differential roles of these domains poorly understood [2]. Furthermore, pan-BET inhibitors have demonstrated dose-limiting toxicities in clinical settings, including thrombocytopenia and gastrointestinal adverse effects [3], which has driven the field toward developing domain-selective probes. Brd4 D1-IN-1 addresses this gap by enabling unambiguous interrogation of BD1-specific functions without confounding contributions from BD2 engagement [4].

Brd4 D1-IN-1: Quantitative Differential Evidence Against Closest Comparators


Binding Affinity: Brd4 D1-IN-1 vs Pan-BET Inhibitor (+)-JQ1 for BRD4 D1

Brd4 D1-IN-1 (compound 30 in the J Med Chem study) demonstrates a 4.3-fold higher binding affinity for BRD4 D1 compared to the widely used pan-BET inhibitor (+)-JQ1 [1]. While (+)-JQ1 is a potent pan-BET inhibitor, it lacks bromodomain selectivity, binding BD1 and BD2 with comparable affinity. In contrast, Brd4 D1-IN-1 achieves high affinity specifically for BRD4 D1 while maintaining >500-fold selectivity against BRD2 D1 and BRD4 D2 . The Kd value was measured by isothermal titration calorimetry (ITC), which directly quantifies the thermodynamic binding affinity between the compound and purified protein domain [1].

BET bromodomain binding affinity chemical probe BRD4 D1

Bromodomain Selectivity: Brd4 D1-IN-1 Demonstrates >500-Fold Discrimination Against BRD2 D1 and BRD4 D2

Brd4 D1-IN-1 achieves over 500-fold selectivity against BRD2 D1 and BRD4 D2 as measured by ITC . Broader BET selectivity was further confirmed by fluorescence anisotropy, thermal shift assay (TSA), and cellular thermal shift assay (CETSA) [1]. This level of domain selectivity is a critical differentiator from pan-BET inhibitors like (+)-JQ1 and I-BET151, which bind BD1 and BD2 across multiple BET family members (BRD2, BRD3, BRD4, BRDT) with similar affinities and consequently exhibit dose-limiting toxicities in preclinical and clinical studies [2]. For comparison, (+)-JQ1 shows IC50 values of 77 nM for BRD4 D1 and 72 nM for BRD4 D2—essentially no selectivity between the domains [3].

bromodomain selectivity BRD4 BD1 BET family off-target profiling

Cellular Potency: Differential Effect on c-Myc Expression vs Inflammatory Chemokines

In functional cellular assays, Brd4 D1-IN-1 (compound 30) did not reduce c-Myc expression at low concentrations in multiple myeloma cells, despite confirmed BRD4 engagement [1]. This contrasts with pan-BET inhibitors like (+)-JQ1, which potently suppress c-Myc transcription as a primary mechanism of anti-proliferative activity in hematologic malignancies [2]. Conversely, Brd4 D1-IN-1 downregulated IL-8 and other chemokines in inflammatory models . This functional dichotomy demonstrates that BRD4 BD1 inhibition selectively modulates inflammatory gene expression while sparing c-Myc-driven transcriptional programs, providing a cleaner tool for dissecting BD1-specific biology without confounding pan-BET effects [3].

c-Myc IL-8 multiple myeloma inflammation cellular assay

Structural Basis for Selectivity: 1,4,5-Trisubstituted Imidazole Scaffold Optimization

Brd4 D1-IN-1 (compound 30) emerged from a systematic structure–activity relationship (SAR) study of 1,4,5-trisubstituted imidazoles designed to exploit structural differences between BRD4 D1 and D2 bromodomains [1]. The lead optimization campaign progressed from compound 26 (Kd = 15 nM, >500-fold selective) to compound 30/Brd4 D1-IN-1 (Kd = 18 nM, >500-fold selective) [2]. Key design elements include the (S)-pyrrolidine moiety and optimized aromatic substituents that engage non-conserved residues in the BD1 binding pocket while displacing structured water molecules [3]. In contrast, pan-BET inhibitors like (+)-JQ1 lack these selectivity-optimizing structural features and bind with similar geometry to both BD1 and BD2 domains across BET family members [4].

structure-based design imidazole scaffold SAR chemical probe optimization

Toxicity Differentiation: BD1-Selective Inhibitors Show Improved Tolerability vs Pan-D1 Biased Inhibitors

A 2024 comparative study of BET bromodomain inhibitors in inflammatory liver disease models demonstrated that BRD4-D1 selective inhibitors (including compound 1, structurally related to Brd4 D1-IN-1) are better tolerated in a preclinical thrombocytopenia model than pan-D1 biased inhibitors (compound 3), while gastrointestinal toxicity may be a BRD4-driven effect [1]. The study also showed that pan-D1 biased inhibitors were as efficacious as pan-BET inhibitor I-BET151 in reducing inflammation, whereas pan-D2 inhibitors were less effective [2]. These findings establish a direct link between bromodomain selectivity profile and in vivo tolerability—a critical consideration for researchers planning long-term or high-dose in vivo studies requiring BET pathway modulation [3].

thrombocytopenia toxicity therapeutic index BET inhibitor safety

Brd4 D1-IN-1: Evidence-Backed Research and Procurement Application Scenarios


Dissecting BD1-Specific Transcriptional Regulation in Cancer Models

Brd4 D1-IN-1 is optimally deployed to interrogate BD1-mediated steady-state gene expression in cancer cells without confounding BD2 or pan-BET effects [1]. Studies show BD1 inhibitors phenocopy pan-BET inhibitors in cancer models, making Brd4 D1-IN-1 a suitable tool for determining whether observed anti-tumor effects derive specifically from BD1 engagement [2]. The compound's >500-fold selectivity against BRD2 D1 and BRD4 D2 ensures that transcriptional changes can be attributed to BRD4 BD1 inhibition rather than broader BET family perturbation [3]. Note that Brd4 D1-IN-1 does not suppress c-Myc at low concentrations in multiple myeloma cells, so researchers should select this compound when seeking to study BD1-dependent pathways distinct from c-Myc-driven proliferation .

Inflammatory Disease Modeling with Reduced Toxicity Burden

Brd4 D1-IN-1 and related BD1-selective inhibitors demonstrate efficacy in reducing LPS-induced inflammation while exhibiting better tolerability in thrombocytopenia models compared to pan-D1 biased inhibitors [1]. The compound downregulates IL-8 and other chemokines in inflammatory cellular models, making it suitable for studying BD1-mediated inflammatory signaling pathways [2]. Researchers planning chronic in vivo inflammatory disease studies may preferentially select Brd4 D1-IN-1 over pan-BET inhibitors to avoid the dose-limiting toxicities (thrombocytopenia, gastrointestinal effects) associated with non-selective BET inhibition [3].

Structure-Based Drug Discovery and Lead Optimization Programs

Brd4 D1-IN-1 serves as a benchmark chemical probe for structure-based design campaigns targeting BD1-selective inhibitors [1]. Its well-characterized 1,4,5-trisubstituted imidazole scaffold, high-resolution binding mode, and extensive SAR dataset provide a validated starting point for medicinal chemistry optimization [2]. The compound can be used as a reference standard in biochemical assays (ITC, FA, TSA, CETSA) to benchmark new BD1-selective candidates and validate assay performance [3]. Procurement of Brd4 D1-IN-1 is warranted for laboratories establishing BET bromodomain screening cascades or seeking a positive control with defined selectivity parameters .

Functional Genomics and Chemoproteomics Studies

Brd4 D1-IN-1 is appropriate for target engagement studies requiring confirmation of selective BD1 binding in cellular contexts [1]. The compound has been validated by cellular thermal shift assay (CETSA), confirming intracellular target engagement [2]. Its selective profile makes it suitable for chemoproteomic experiments (e.g., affinity pulldowns, competition-based target identification) aimed at mapping BD1-specific interactomes without cross-reactivity to BD2 or other BET bromodomains [3]. Researchers should note that cellular EC50 values (e.g., 14 μM cytotoxicity in A549 cells) indicate that higher concentrations may be required for robust cellular target engagement compared to biochemical IC50 measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brd4 D1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.